

Cdk7-IN-28: A Sharpshooter in the Kinome Landscape

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Compound of Interest

Compound Name: Cdk7-IN-28

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A Comparative Guide to the Kinome-Wide Selectivity of a Potent CDK7 Inhibitor

In the quest for targeted cancer therapies, Cyclin-Dependent Kinase 7 (CDK7) has emerged as a pivotal target due to its dual role in regulating the cell cycle and transcription.^{[1][2][3][4][5]}

Cdk7-IN-28, also known as SY-351, is a covalent inhibitor that has demonstrated high potency and remarkable selectivity for CDK7. This guide provides a comprehensive comparison of the kinome-wide selectivity of **Cdk7-IN-28** with other well-characterized CDK7 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers and drug development professionals in their evaluation.

Kinome-Wide Selectivity Profile: Cdk7-IN-28 vs. Alternatives

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. Kinome-wide screening assays, such as KiNativ™ profiling, provide a global view of an inhibitor's interactions across the human kinome.

Data Summary:

The following table summarizes the kinome-wide selectivity data for **Cdk7-IN-28** (SY-351) and two other prominent CDK7 inhibitors, THZ1 and YKL-5-124. The data is presented as the percentage of inhibition of various kinases at specified concentrations.

| Kinase Target | Cdk7-IN-28 (SY-351) @ 0.2 μM | Cdk7-IN-28 (SY-351) @ 1 μM | THZ1 @ 1 μM | YKL-5-124 (IC50 in nM) |
|---------------|------------------------------------|----------------------------------|--|---------------------------|
| CDK7 | >90% | >90% | Time-dependent covalent inhibition | 9.7 (in complex), 53.5 |
| CDK12 | <50% | >50% | Time-dependent covalent inhibition | Inactive |
| CDK13 | <50% | >50% | Time-dependent covalent inhibition | Inactive |
| JNK1 | Not reported | <50% | >75% | Not reported |
| JNK2 | Not reported | <50% | >75% | Not reported |
| JNK3 | Not reported | <50% | >75% | Not reported |
| MLK3 | Not reported | <50% | >75% | Not reported |
| PIP4K2C | Not reported | <50% | >75% | Not reported |
| MER | Not reported | <50% | >75% | Not reported |
| TBK1 | Not reported | <50% | >75% | Not reported |
| IGF1R | Not reported | <50% | >75% | Not reported |
| NEK9 | Not reported | <50% | >75% | Not reported |
| PCTAIRE2 | Not reported | <50% | >75% | Not reported |
| CDK2 | Not reported | <50% | Not reported | 1300 |
| CDK9 | Not reported | <50% | Not reported | 3020 |

Analysis:

As the data indicates, **Cdk7-IN-28** (SY-351) exhibits exceptional selectivity for CDK7 at a concentration of 0.2 μM, with no other kinase showing more than 50% inhibition in a panel of

252 kinases.[6][7] At a higher concentration of 1 μ M, a limited number of off-targets, including the closely related CDK12 and CDK13, are observed.[6][7]

In contrast, THZ1, while a potent covalent CDK7 inhibitor, demonstrates significant off-target activity against CDK12 and CDK13, as well as a panel of other kinases at 1 μ M.[8][9][10][11][12] This polypharmacology can complicate the interpretation of cellular phenotypes and may contribute to toxicity.[11]

YKL-5-124 stands out as a highly selective covalent inhibitor of CDK7, with reported IC50 values demonstrating over 100-fold selectivity against CDK2 and CDK9, and importantly, it is inactive against CDK12 and CDK13 at the tested concentrations.[11][13][14][15] This makes YKL-5-124 a valuable tool for dissecting the specific roles of CDK7.

Experimental Protocols

KiNativ™ Kinase Profiling:

The kinome-wide selectivity data presented was generated using the KiNativ™ platform, a mass spectrometry-based method that assesses the ability of a compound to compete with a biotinylated ATP or ADP probe for binding to the active site of kinases in a cell lysate.[16][17][18][19][20]

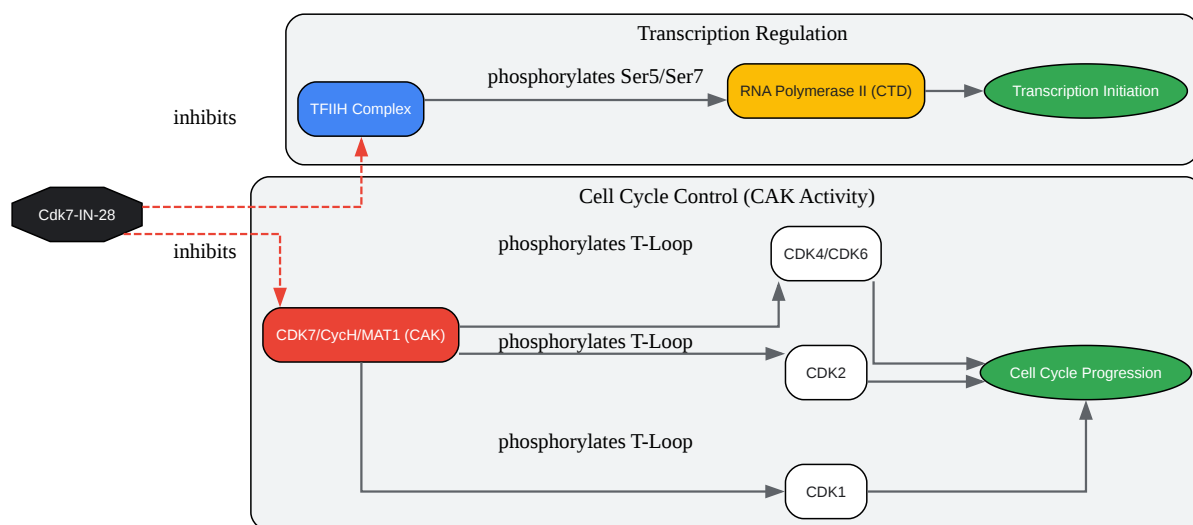
General Workflow:

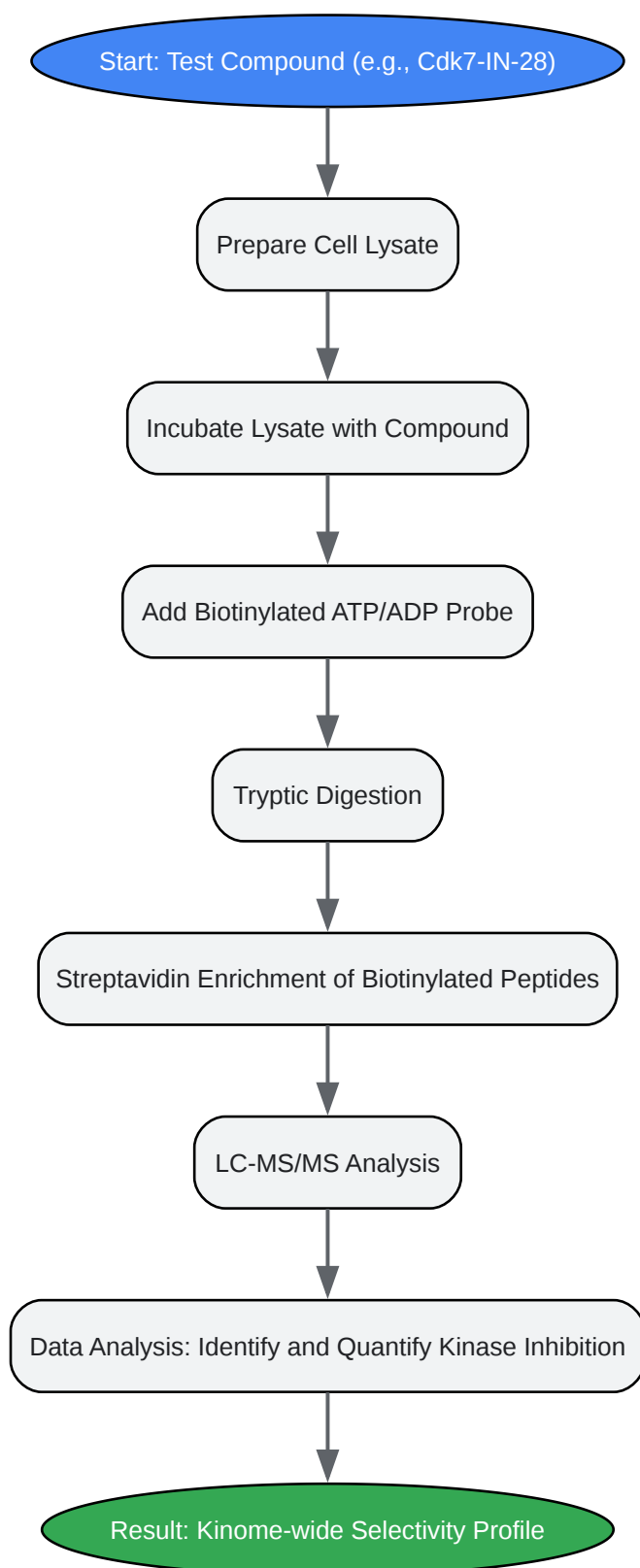
- **Cell Lysate Preparation:** A cellular lysate is prepared to provide a source of endogenous kinases in their native conformation.
- **Inhibitor Incubation:** The cell lysate is incubated with the test inhibitor (e.g., **Cdk7-IN-28**) at various concentrations.
- **Probe Labeling:** A biotinylated acyl-phosphate ATP/ADP probe is added to the lysate. This probe covalently binds to the conserved active-site lysine of kinases that are not occupied by the inhibitor.[19]
- **Proteolysis:** The protein mixture is digested into peptides, typically using trypsin.

- **Enrichment of Labeled Peptides:** Biotinylated peptides are enriched from the complex mixture using streptavidin affinity purification.
- **Mass Spectrometry Analysis:** The enriched peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the kinases and quantify the extent of probe labeling.
- **Data Analysis:** The relative abundance of probe-labeled peptides for each kinase is compared between the inhibitor-treated and control samples to determine the percentage of inhibition.

CDK7 Signaling Pathway

CDK7 plays a central role in two fundamental cellular processes: transcription and cell cycle progression. Its activity is governed by its association with Cyclin H and MAT1, forming the CDK-activating kinase (CAK) complex.[\[4\]](#)[\[5\]](#)





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